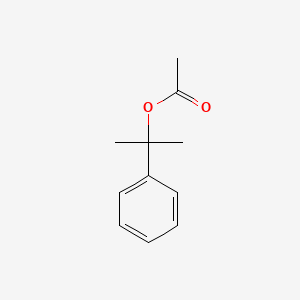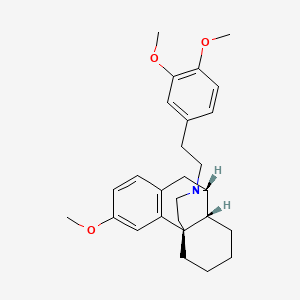
(-)-17-(3,4-Dimethoxyphenethyl)-3-methoxymorphinan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-(3,4-Dimethoxyphenethyl)-3-methoxymorphinan: is a complex organic compound that belongs to the class of morphinans. This compound is characterized by the presence of a morphinan backbone, which is a tetracyclic structure, and a 3,4-dimethoxyphenethyl group attached to it. The presence of methoxy groups in the phenethyl moiety and the morphinan structure makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-(3,4-Dimethoxyphenethyl)-3-methoxymorphinan typically involves multiple steps, starting from simpler organic molecules. One common approach is to use 3,4-dimethoxyphenethylamine as a starting material. This compound can be synthesized through the following steps:
Synthesis of 3,4-Dimethoxyphenethylamine:
Formation of the Morphinan Backbone:
Industrial Production Methods: Industrial production of 17-(3,4-Dimethoxyphenethyl)-3-methoxymorphinan may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Conditions: Acidic or basic medium
Products: Oxidized derivatives of the compound
-
Reduction:
Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Conditions: Anhydrous solvents
Products: Reduced derivatives of the compound
-
Substitution:
Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Conditions: Varies depending on the reagent
Products: Substituted derivatives of the compound
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in anhydrous ethanol
Substitution: N-bromosuccinimide in chloroform
Major Products:
- Oxidized, reduced, and substituted derivatives of 17-(3,4-Dimethoxyphenethyl)-3-methoxymorphinan
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a catalyst in organic reactions.
Biology:
Neurotransmitter Studies: Used in studies related to neurotransmitter pathways due to its structural similarity to certain neurotransmitters.
Receptor Binding Studies: Investigated for its binding affinity to various receptors in the brain.
Medicine:
Pharmacological Research: Explored for its potential analgesic and anti-inflammatory properties.
Drug Development: Potential candidate for the development of new therapeutic agents.
Industry:
Chemical Manufacturing: Used in the production of fine chemicals and pharmaceuticals.
Material Science:
Mechanism of Action
The mechanism of action of 17-(3,4-Dimethoxyphenethyl)-3-methoxymorphinan involves its interaction with specific molecular targets in the body. The compound may exert its effects through the following pathways:
Receptor Binding: Binds to specific receptors in the brain, such as opioid receptors, leading to analgesic effects.
Enzyme Inhibition: Inhibits certain enzymes involved in neurotransmitter metabolism, affecting neurotransmitter levels and signaling pathways.
Signal Transduction: Modulates signal transduction pathways, leading to changes in cellular responses and functions.
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: A simpler analogue with similar structural features but lacking the morphinan backbone.
3,4-Dimethoxyphenylacetonitrile: Another related compound with a different functional group.
3,4-Dimethoxyphenylacetic Acid: A structurally similar compound with a carboxylic acid group.
Uniqueness:
Structural Complexity: The presence of both the 3,4-dimethoxyphenethyl group and the morphinan backbone makes 17-(3,4-Dimethoxyphenethyl)-3-methoxymorphinan unique.
The combination of these structural features may result in unique pharmacological and chemical properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
63690-30-2 |
|---|---|
Molecular Formula |
C27H35NO3 |
Molecular Weight |
421.6 g/mol |
IUPAC Name |
(1R,9R,10R)-17-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |
InChI |
InChI=1S/C27H35NO3/c1-29-21-9-8-20-17-24-22-6-4-5-12-27(22,23(20)18-21)13-15-28(24)14-11-19-7-10-25(30-2)26(16-19)31-3/h7-10,16,18,22,24H,4-6,11-15,17H2,1-3H3/t22-,24+,27+/m0/s1 |
InChI Key |
XMRKEVYDRNKBOR-CAKYRVLISA-N |
Isomeric SMILES |
COC1=CC2=C(C[C@@H]3[C@H]4[C@@]2(CCCC4)CCN3CCC5=CC(=C(C=C5)OC)OC)C=C1 |
Canonical SMILES |
COC1=CC2=C(CC3C4C2(CCCC4)CCN3CCC5=CC(=C(C=C5)OC)OC)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


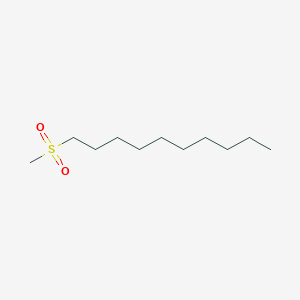
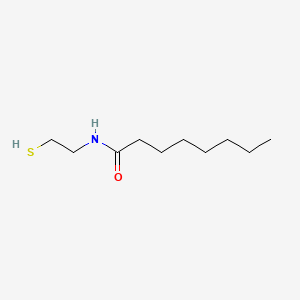

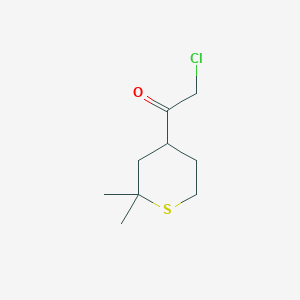

![2,2,9,9-Tetramethyl-7-tetradecyl-6-[(trimethylsilyl)oxy]-3,8-dioxa-2,9-disiladecan-5-amine](/img/structure/B13959408.png)
![8H-pyrimido[4,5-c]azepine](/img/structure/B13959415.png)
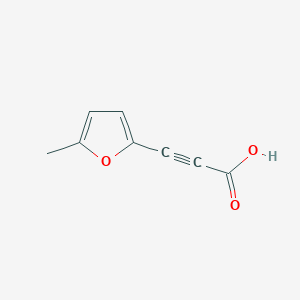
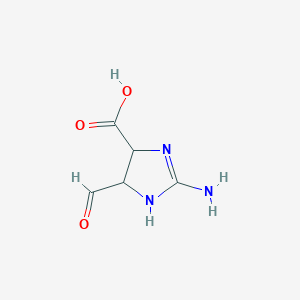
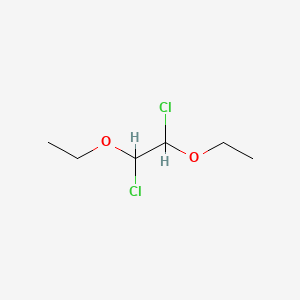
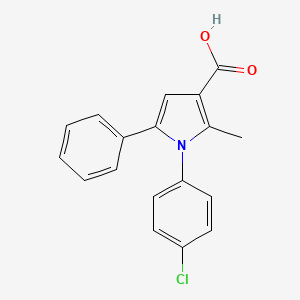
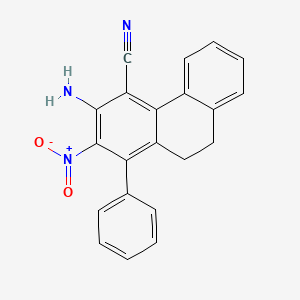
![6H-Thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B13959453.png)
